molecular formula C21H35ClN2O3 B14165485 Carbamic acid, (2-(hexyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride CAS No. 105384-05-2

Carbamic acid, (2-(hexyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride

Cat. No.: B14165485
CAS No.: 105384-05-2
M. Wt: 399.0 g/mol
InChI Key: MYVTUHRZVVTXHB-UHFFFAOYSA-N
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Description

Carbamic acid, (2-(hexyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride is a chemical compound with a complex structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular arrangement, which includes a carbamic acid ester linked to a piperidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-(hexyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Esterification: The reaction of carbamic acid with an alcohol in the presence of a catalyst to form the ester.

    Substitution Reactions:

    Formation of Piperidinyl Ester: The reaction of the substituted phenyl ester with 1-propyl-4-piperidinyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters include temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-(hexyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Carbamic acid, (2-(hexyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of carbamic acid, (2-(hexyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2-(pentyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride
  • Carbamic acid, (2-(butyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride

Uniqueness

Carbamic acid, (2-(hexyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride is unique due to its specific hexyloxy substitution on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs with different alkoxy groups.

Properties

CAS No.

105384-05-2

Molecular Formula

C21H35ClN2O3

Molecular Weight

399.0 g/mol

IUPAC Name

(1-propylpiperidin-1-ium-4-yl) N-(2-hexoxyphenyl)carbamate;chloride

InChI

InChI=1S/C21H34N2O3.ClH/c1-3-5-6-9-17-25-20-11-8-7-10-19(20)22-21(24)26-18-12-15-23(14-4-2)16-13-18;/h7-8,10-11,18H,3-6,9,12-17H2,1-2H3,(H,22,24);1H

InChI Key

MYVTUHRZVVTXHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCC.[Cl-]

Origin of Product

United States

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